
1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains several functional groups including a dimethoxyphenyl group, a methylphenyl group, and a trihydroindolone group .
Molecular Structure Analysis
The molecular structure of a compound can be elucidated using techniques like X-ray diffraction, FT-IR, UV–visible, 1H NMR, and HRMS .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, it might undergo a retro-Michael reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. These might include determining its molecular weight, melting point, boiling point, solubility, and spectral data .Applications De Recherche Scientifique
Identity and Neo-Lignan Analysis
1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is related to compounds studied for their identity and neo-lignan content. Research on similar neo-lignans from fruits of Virola sebifera found inconsistencies in spectroscopic data, suggesting complex chemical behaviors and potential for diverse applications (Harrowven, Newman, & Knight, 1998).
Reactivity in Chemical Reactions
Studies have explored the reactivity of compounds like 1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one in various chemical reactions. For instance, 4,6-Dimethoxy-2,3-diphenylindole, a related compound, reacts with phosphoryl chloride, indicating potential for synthesis and modification in pharmaceutical and chemical industries (Black, Ivory, & Kumar, 1996).
Enzymatic Modification and Antioxidant Capacity
Enzymatic modification studies of similar compounds, like 2,6-Dimethoxyphenol, have demonstrated the potential to produce compounds with higher antioxidant capacities. This indicates possible applications in developing bioactive compounds with enhanced health benefits (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Chiral Discrimination in Liquid Chromatography
Research in liquid chromatography using chiral stationary phases has involved compounds structurally related to 1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one, contributing to advancements in enantiomeric separation techniques in analytical chemistry (Yashima, Yamamoto, & Okamoto, 1996).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds using similar molecular structures has been explored, indicating potential pharmaceutical applications. For instance, reactions of 4,6-dimethoxyindoles with secondary amides demonstrate the possibilities in drug discovery and medicinal chemistry (Black, Bowyer, Ivory, Jolliffe, & Kumar, 1996).
Carbonic Anhydrase Inhibitory Properties
Research on bromophenols, including compounds like (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, has shown significant carbonic anhydrase inhibitory capacities. This suggests potential therapeutic applications for treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Stability and Reactivity Studies
Stability studies of alkoxy-substituted inden-2-ones and related compounds provide insights into their reactivity and stability, essential for pharmaceutical and chemical applications (Bradshaw, Jones, & Nongrum, 1991).
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-15-5-7-17(8-6-15)20-14-19-21(11-16(2)12-22(19)26)25(20)18-9-10-23(27-3)24(13-18)28-4/h5-10,13-14,16H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRUVZGIYJLYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)
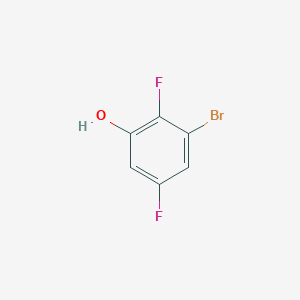

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)
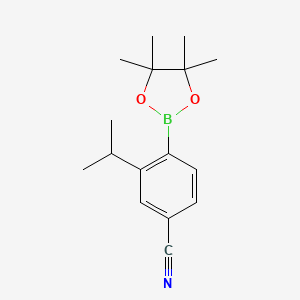
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)
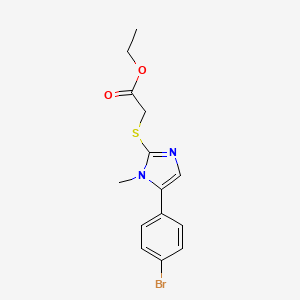
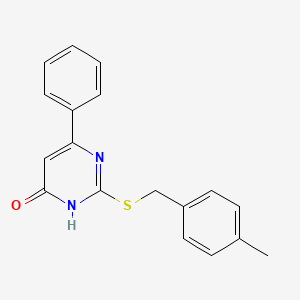
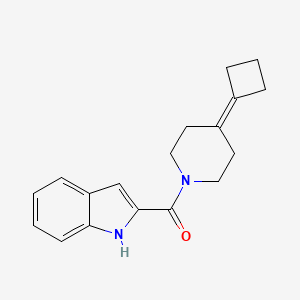
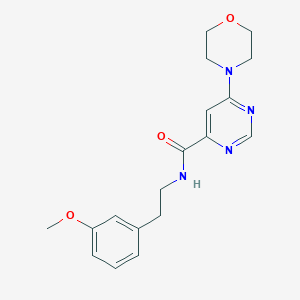
![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)
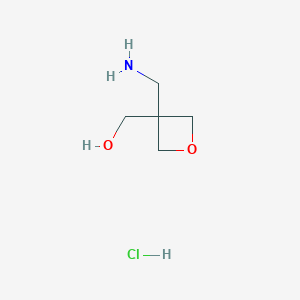
![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)